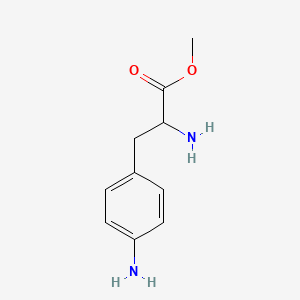![molecular formula C12H22BrNO3 B8561081 Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate](/img/structure/B8561081.png)
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom, a t-butoxycarbonylamino group, and a methyl group attached to a hexanone backbone. Its stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of its substituents.
Métodos De Preparación
The synthesis of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a t-butoxycarbonyl (Boc) group. The protected amino compound is then subjected to bromination, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Análisis De Reacciones Químicas
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the compound can be oxidized to introduce additional functional groups.
Deprotection: The t-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment.
Biological Studies: The compound is used in the study of enzyme inhibitors and their mechanisms of action.
Industrial Chemistry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s bromine and Boc groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate include:
(3S)-1-bromo-3-(t-butoxycarbonylamino)-4-phenylbutanoate: This compound has a phenyl group instead of a methyl group, which affects its reactivity and applications.
(3S)-1-bromo-3-(t-butoxycarbonylamino)-2-hydroxy-5-methylhexanoate: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior.
Propiedades
Fórmula molecular |
C12H22BrNO3 |
|---|---|
Peso molecular |
308.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Clave InChI |
SUVXZTLARLVLOJ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]imidazo[5,1-c]pyrrolo[1,2-a][1,4]diazepine-1-carboxylate](/img/structure/B8561105.png)
